Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a hydroxymethyl group, and a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(hydroxymethyl)-5-(trifluoromethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 2-(Hydroxymethyl)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxymethyl)-5-(difluoromethyl)benzoate
- Methyl 2-(hydroxymethyl)-5-(chloromethyl)benzoate
- Methyl 2-(hydroxymethyl)-5-(bromomethyl)benzoate
Uniqueness
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8-4-7(10(11,12)13)3-2-6(8)5-14/h2-4,14H,5H2,1H3 |
InChI Key |
QDZJKCAGUXVFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
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